molecular formula C12H14N2O2S B13862527 3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline

3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline

Cat. No.: B13862527
M. Wt: 250.32 g/mol
InChI Key: CPEQHQQAIYVNHB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is an organic compound that features both aniline and thiazole moieties. The presence of methoxy groups on the benzene ring and a thiazole ring attached to the nitrogen atom of the aniline makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyaniline reacts with 2-chloromethylthiazole under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline undergoes various chemical reactions including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Lacks the thiazole ring, making it less versatile in certain applications.

    2,5-Dimethoxyaniline: Different substitution pattern on the benzene ring.

    4-Aminopyrocatechol dimethyl ether: Similar structure but different functional groups.

Uniqueness

3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is unique due to the combination of methoxy groups and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline

InChI

InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)14-8-12-13-5-6-17-12/h3-7,14H,8H2,1-2H3

InChI Key

CPEQHQQAIYVNHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=NC=CS2)OC

Origin of Product

United States

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